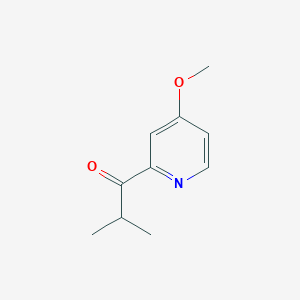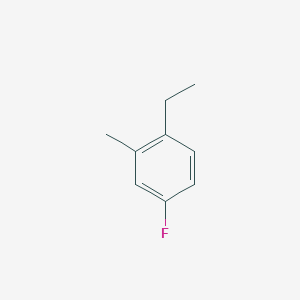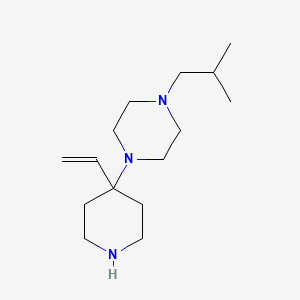
3-(Bromomethyl)-3-cyclobutyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-3-cyclobutyloxolane is a chemical compound that features a bromomethyl group attached to a cyclobutyloxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-cyclobutyloxolane typically involves the bromination of a precursor compound. One common method is the reaction of cyclobutyloxolane with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-3-cyclobutyloxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can be used to remove the bromine atom, yielding a cyclobutyloxolane derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents used in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminomethyl-cyclobutyloxolane, while oxidation can produce a cyclobutyloxolane with additional oxygen-containing functional groups.
科学的研究の応用
3-(Bromomethyl)-3-cyclobutyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-(Bromomethyl)-3-cyclobutyloxolane involves its interaction with biological molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)-3-cyclopentyloxolane: Similar structure but with a five-membered ring.
3-(Bromomethyl)-3-cyclohexyloxolane: Similar structure but with a six-membered ring.
3-(Bromomethyl)-3-cyclopropylmethyloxolane: Similar structure but with a three-membered ring.
Uniqueness
3-(Bromomethyl)-3-cyclobutyloxolane is unique due to its four-membered cyclobutyloxolane ring, which imparts distinct chemical and physical properties. The strain in the four-membered ring can influence its reactivity and stability, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C9H15BrO |
|---|---|
分子量 |
219.12 g/mol |
IUPAC名 |
3-(bromomethyl)-3-cyclobutyloxolane |
InChI |
InChI=1S/C9H15BrO/c10-6-9(4-5-11-7-9)8-2-1-3-8/h8H,1-7H2 |
InChIキー |
BJRACGDCGIHLJJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2(CCOC2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13208361.png)
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)
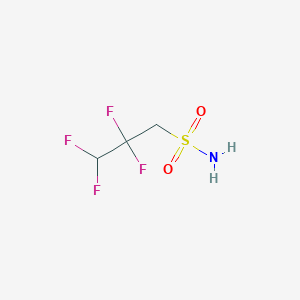
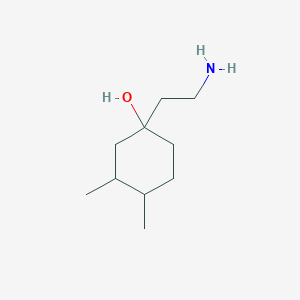
![4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B13208377.png)
amine](/img/structure/B13208386.png)
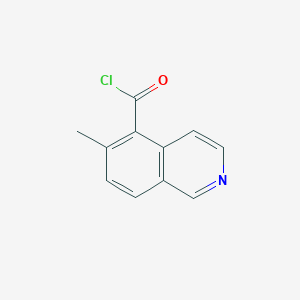
![3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B13208407.png)

